Quinoxaline-6-carbohydrazide

Beschreibung

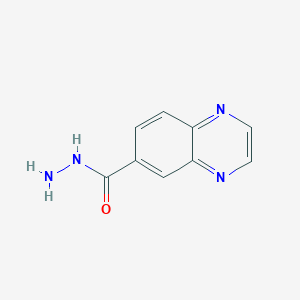

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

quinoxaline-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFSERVPSYSXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405302 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-23-6 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Quinoxaline-6-carbohydrazide and its Derivatives

The construction of the this compound core and its subsequent modification into various derivatives can be achieved through several advanced synthetic pathways. These routes are designed to build the heterocyclic system and introduce the carbohydrazide (B1668358) functionality, which serves as a key handle for further derivatization.

The formation of this compound often involves a sequential, multi-stage process. A common strategy begins with the synthesis of a quinoxaline-6-carboxylic acid derivative, which is then converted to the target carbohydrazide.

A notable example is the synthesis of 2,3-diphenylthis compound, which proceeds through a three-step sequence. nih.gov This approach highlights the key chemical transformations required to build the molecule.

Table 1: Multi-Stage Synthesis of 2,3-Diphenylthis compound nih.gov

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| 1. Condensation | Benzil (B1666583), 3,4-Diaminobenzoic acid | Glacial Acetic Acid | 2,3-Diphenylquinoxaline-6-carboxylic acid |

| 2. Esterification | 2,3-Diphenylquinoxaline-6-carboxylic acid | Dry Ethanol (B145695), Sulfuric Acid (catalyst) | Ethyl 2,3-diphenylquinoxaline-6-carboxylate |

| 3. Hydrazinolysis | Ethyl 2,3-diphenylquinoxaline-6-carboxylate | Hydrazine (B178648) | 2,3-Diphenylthis compound |

The foundational step in the synthesis of many quinoxaline (B1680401) derivatives is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov This reaction forms the core pyrazine (B50134) ring fused to the benzene (B151609) ring.

In the synthesis of 2,3-diphenylthis compound, the initial step involves the condensation of 3,4-diaminobenzoic acid with benzil (a 1,2-dicarbonyl compound). nih.gov This reaction is typically carried out in a solvent such as glacial acetic acid at a moderate temperature of 50 °C. nih.gov The presence of the carboxylic acid group on the diamine reactant is crucial as it provides the eventual site for the carbohydrazide functional group.

The conversion of a carboxylic acid ester to a carbohydrazide is a standard and efficient chemical transformation known as hydrazinolysis. This reaction is pivotal in the final step of synthesizing this compound from its corresponding ester precursor.

Following the esterification of 2,3-diphenylquinoxaline-6-carboxylic acid to ethyl 2,3-diphenylquinoxaline-6-carboxylate, the ester is treated with hydrazine. nih.gov This nucleophilic acyl substitution reaction, where hydrazine hydrate (B1144303) acts as the nucleophile, effectively displaces the ethoxy group to form the desired 2,3-diphenylthis compound. nih.gov This step is generally performed at room temperature. nih.gov

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of quinoxalines. These approaches aim to reduce the environmental impact by using eco-friendly solvents, catalysts, and energy sources. ekb.eg While not always reported specifically for this compound, these methods are directly applicable to the synthesis of its quinoxaline precursors.

Key green strategies include:

Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG-400) have been utilized as environmentally benign reaction media for quinoxaline synthesis, often eliminating the need for volatile organic compounds. semanticscholar.orgripublication.com

Catalyst-Free Synthesis: Some protocols have been developed for the synthesis of quinoxalines in water without the need for any catalyst, simplifying the reaction and purification process. nih.gov

Alternative Energy Sources: Microwave irradiation is a recognized green technique that can accelerate the condensation of hydrazides with aldehydes or ketones, a key step in the derivatization of this compound. nih.gov

Eco-Friendly Catalysts: The use of reusable or non-toxic catalysts such as copper oxide nanoparticles derived from waste orange peel extract, sulfated polyborate, and acidic ionic liquids represents a sustainable alternative to traditional catalysts. nih.govias.ac.inoiccpress.com The synthesis of quinoxalines from ethyl gallate, a renewable resource, has also been explored. jocpr.com

Table 2: Examples of Green Synthetic Strategies for Quinoxaline Synthesis

| Green Approach | Details | Reference |

|---|---|---|

| Water as Solvent | Reaction of 1,2-diamines and 1,2-dicarbonyl compounds in water without a catalyst. | semanticscholar.org |

| PEG-400 as Solvent | Catalyst-free synthesis of quinoxaline derivatives at room temperature. | ripublication.com |

| Nanoparticle Catalysis | Copper oxide nanoparticles from orange peel extract used as a renewable catalyst. | nih.gov |

| Recyclable Catalyst | Sulfated polyborate used for rapid synthesis under solvent-free conditions. | ias.ac.in |

| High-Temperature Water | Synthesis without catalysts or additives using superheated water. | tuwien.at |

Catalysis plays a significant role in both the formation of the quinoxaline ring and the subsequent derivatization of the carbohydrazide group. For the core quinoxaline synthesis, a variety of catalysts have been employed to improve reaction efficiency and yield. These include chromium(II) chloride, lead(II) bromide, copper(II) sulfate, and palladium-based catalysts. orientjchem.orgrsc.org

In the context of preparing derivatives of this compound, catalysis is particularly important in the formation of hydrazones. The condensation reaction between the terminal nitrogen of the carbohydrazide and an aldehyde or ketone can be facilitated by either acid or base catalysis. nih.gov For instance, the synthesis of diphenylthis compound hybrids involves the reaction of the carbohydrazide with a range of aldehydes. nih.gov A catalytic amount of sulfuric acid is used in the preceding esterification step. nih.gov

Multi-Stage Synthesis Approaches

Derivatization Strategies for Structural Modification

This compound is a versatile scaffold for structural modification, primarily through reactions involving the hydrazide functional group. The most common derivatization strategy is the formation of acyl hydrazones via condensation with various aldehydes and ketones. nih.gov

This reaction allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships. For example, a series of diphenylthis compound hybrids were synthesized by reacting 2,3-diphenylthis compound with a diverse set of aromatic aldehydes. nih.gov This approach led to the creation of a library of compounds with varying electronic and steric properties on the periphery of the molecule. nih.gov The resulting hydrazone derivatives exhibited a range of biological activities, with the potency being dependent on the nature of the substituent on the aldehyde. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Diphenylthis compound |

| Benzil |

| 3,4-Diaminobenzoic acid |

| 2,3-Diphenylquinoxaline-6-carboxylic acid |

| Ethyl 2,3-diphenylquinoxaline-6-carboxylate |

| Hydrazine |

| Sulfuric Acid |

| Acetic Acid |

| Ethanol |

| Polyethylene glycol (PEG-400) |

| Chromium(II) chloride |

| Lead(II) bromide |

| Copper(II) sulfate |

Synthesis of Hydrazone Derivatives from this compound

The synthesis of hydrazone derivatives from this compound is a common and straightforward chemical transformation. This reaction typically involves the condensation of the hydrazide group of this compound with a variety of aldehydes or ketones. The general synthetic route commences with the preparation of the this compound core, which can then be reacted with different carbonyl compounds to yield the desired hydrazone derivatives.

A representative synthetic pathway involves the reaction of 2,3-diphenylthis compound with a wide range of aldehydes. nih.gov This reaction is typically carried out in ethanol at room temperature, often with a catalytic amount of an acid such as p-toluenesulfonic acid (PTSA) to facilitate the condensation. researchgate.net The hydrazone products are often obtained in good yields after a relatively short reaction time. researchgate.net

The fundamental reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-C=N-NH-C=O).

A variety of substituted aromatic and heterocyclic aldehydes can be employed in this synthesis, leading to a diverse library of this compound-based hydrazones. The choice of the aldehyde component is crucial as it introduces different structural motifs and functionalities to the final molecule, which in turn can influence its chemical and biological properties. nih.govrsc.org

Table 1: Synthesis of Representative Hydrazone Derivatives from 2,3-Diphenylthis compound

| Aldehyde Reactant | Reaction Conditions | Resulting Hydrazone Derivative |

|---|---|---|

| Benzaldehyde | Ethanol, PTSA (cat.), Room Temperature, 1h | (E)-N'-(benzylidene)-2,3-diphenylthis compound |

| 3-Fluorobenzaldehyde | Ethanol, PTSA (cat.), Room Temperature, 1h | (E)-N'-(3-fluorobenzylidene)-2,3-diphenylthis compound |

| 4-Nitrobenzaldehyde | Ethanol, PTSA (cat.), Room Temperature, 1h | (E)-N'-(4-nitrobenzylidene)-2,3-diphenylthis compound |

| Thiophene-2-carbaldehyde | Ethanol, PTSA (cat.), Room Temperature, 1h | (E)-2,3-diphenyl-N'-(thiophen-2-ylmethylene)this compound |

Formation of Hybrids and Conjugates with Other Pharmacophores

The this compound scaffold serves as a valuable platform for the development of molecular hybrids and conjugates by incorporating other pharmacologically active moieties. This strategy aims to combine the structural features of this compound with those of other known pharmacophores to create new chemical entities with potentially enhanced or synergistic biological activities.

One common approach to forming such hybrids is through the hydrazone linkage, as described in the previous section. In this context, the aldehyde or ketone reactant is itself a recognized pharmacophore. For instance, the synthesis of diphenylthis compound hybrids involves the condensation with various substituted benzaldehydes, where the substituted phenyl ring can be considered a modulating pharmacophoric unit. nih.govnih.gov

Another notable example is the creation of quinoxaline-hydrazide-hydrazone-1,2,3-triazole hybrids. rsc.org In this molecular architecture, the this compound is linked to a 1,2,3-triazole ring, another important pharmacophore known for its wide range of biological activities. The synthesis of these hybrids involves the condensation of a quinoxaline hydrazide with benzaldehydes containing a triazole moiety. rsc.org This modular synthetic approach allows for the systematic exploration of different combinations of pharmacophores to optimize the desired properties of the final hybrid molecule.

Introduction of Various Substituents and their Positional Impact on Reactivity

The introduction of various substituents onto the this compound framework, particularly on the conjugated pharmacophores, has a significant impact on the molecule's reactivity and, consequently, its biological activity. The nature and position of these substituents can influence the electronic and steric properties of the entire molecule.

The position of the substituent is also critical. For instance, a chlorophenyl substituent at the para position resulted in a different level of inhibitory effect compared to a nitro group at the same position, which can be attributed to the differing electronegativity and electronic effects of these groups. nih.gov

Furthermore, the steric bulk of the substituents can have a profound impact. The introduction of bulky groups, such as phenoxy phenyl or naphthyl rings, has been observed to significantly reduce the biological activity in some cases. nih.gov This suggests that there may be spatial constraints within the target's binding site, and smaller, more compact substituents are more favorable. Conversely, the replacement of a phenyl ring with a thiophene (B33073) moiety, a classic bioisostere, has been shown to slightly improve activity, which could be related to the increased lipophilicity of the thiophene ring. nih.gov

The synthesis of quinoxaline-hydrazide-hydrazone-1,2,3-triazole hybrids also allows for the introduction of a wide array of substituents on the triazole-linked phenyl ring. rsc.org This provides another avenue for modulating the properties of the molecule. The ability to systematically vary these substituents is a key strategy in the rational design of new derivatives with optimized reactivity and biological function.

Table 2: Impact of Substituents on the α-Glucosidase Inhibitory Activity of Diphenylthis compound Hybrids

| Substituent on Phenyl Ring of Hydrazone | Position | General Effect on Activity |

|---|---|---|

| -F | meta | Potent inhibitory activity nih.govnih.gov |

| -Cl | para | Less inhibitory effect than -NO2 at the same position nih.gov |

| -NO2 | para | Inhibitory activity observed nih.gov |

| Phenoxy phenyl | - | Significantly reduced inhibitory activity nih.gov |

| Naphthyl | - | Significantly reduced inhibitory activity nih.gov |

Spectroscopic and Analytical Techniques in Structural Elucidation

Advanced Spectroscopic Characterization Methods

Modern spectroscopy offers non-destructive yet powerful tools for elucidating the chemical structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide complementary information that, when combined, allows for an unambiguous structural assignment of quinoxaline-6-carbohydrazide.

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides precise information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13).

In ¹H-NMR analysis of this compound, the chemical shift (δ), integration, and multiplicity of each signal provide a wealth of information. The protons on the quinoxaline (B1680401) core are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The specific positions of these aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbohydrazide (B1668358) substituent. The protons of the hydrazide group itself (NH and NH₂) are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

While specific spectral data for the parent this compound is not extensively published, analysis of related derivatives provides expected ranges for these proton signals. For instance, in various synthesized quinoxaline derivatives, the aromatic protons consistently resonate in the downfield region characteristic of heterocyclic aromatic systems.

Table 1: Expected ¹H-NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoxaline Aromatic Protons | 7.0 - 9.0 | Doublet, Singlet, Multiplet |

| Amide Proton (-CONH -) | Variable (e.g., 8.0 - 10.0) | Broad Singlet |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbons of the quinoxaline ring are expected in the aromatic region (approximately 120-150 ppm). The two carbons bonded to the nitrogen atoms typically appear at the lower field end of this range. The most downfield signal is generally attributed to the carbonyl carbon (C=O) of the carbohydrazide group, which is expected to resonate in the range of 160-180 ppm due to its deshielded environment. Studies on various quinoxaline derivatives confirm that the final characterization relies on ¹³C-NMR data. nih.gov

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinoxaline Aromatic Carbons | 120 - 150 |

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds. The presence of the carbohydrazide moiety would be clearly indicated by strong absorptions from the N-H stretching of the amine and amide groups, as well as the C=O stretching of the amide. The quinoxaline ring itself will contribute to absorptions in the aromatic C-H and C=C/C=N stretching regions. In studies of related quinoxaline carbohydrazide derivatives, IR spectra consistently show absorption bands for NH, C=O, and aromatic groups, confirming the successful incorporation of these functionalities. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine/Amide | N-H Stretch | 3200 - 3400 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Carbonyl (Amide I) | C=O Stretch | 1640 - 1680 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₉H₈N₄O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M+H]⁺) that corresponds precisely to its calculated molecular weight (189.0771 g/mol ). The fragmentation pattern can also be diagnostic, with potential initial losses of the hydrazinyl group (-NHNH₂) or the entire carbohydrazide side chain, providing further confirmation of the structure. This technique is routinely used to confirm the identity of synthesized quinoxaline derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Crystallographic Analysis of this compound Derivatives

While spectroscopic methods elucidate molecular structure, single-crystal X-ray diffraction provides the ultimate confirmation of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Research into the quinoxaline family has included the synthesis and crystallographic analysis of various derivatives. For example, the structure of 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, a derivative of this compound, has been confirmed by single-crystal X-ray analysis. nih.govtandfonline.com Such studies reveal crucial details about the planarity of the quinoxaline ring system and the conformation of the carbohydrazide side chain. Furthermore, analysis of the crystal packing often highlights significant intermolecular interactions, such as hydrogen bonding involving the amide and amine protons of the hydrazide group, which dictate the supramolecular architecture. nih.govtandfonline.com This information is invaluable for understanding the solid-state properties of these materials.

Table 4: Representative Crystallographic Data for a Quinoxaline Carbohydrazide Derivative (3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₈N₄O₂ | nih.govtandfonline.com |

| Crystal System | Monoclinic | nih.govtandfonline.com |

| Space Group | P2₁/n | nih.govtandfonline.com |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For a compound such as this compound, SCXRD would be instrumental in unambiguously confirming its molecular structure. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This allows for the complete elucidation of the molecular connectivity and stereochemistry.

A typical crystallographic study would yield a set of data that precisely describes the crystal's unit cell and the arrangement of molecules within it. However, a specific crystallographic information file (CIF) for this compound is not publicly available, and therefore, a data table of its specific crystallographic parameters cannot be generated.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. This analysis is performed using the crystallographic data obtained from SCXRD. The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule of interest.

By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify key intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. Red spots on the dnorm map indicate close contacts that are shorter than the van der Waals radii, typically representing hydrogen bonds. Furthermore, two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot represents a unique pair of distances from the surface to the nearest atoms inside and outside the surface, allowing for the percentage contribution of each interaction type to be calculated.

For this compound, this analysis would reveal the nature and extent of hydrogen bonding involving the carbohydrazide group (-CONHNH₂) and the nitrogen atoms of the quinoxaline ring. It would also illustrate other non-covalent interactions, such as C-H···π or π-π stacking, which are crucial for understanding the crystal packing. As no crystal structure data is available for this specific compound, a quantitative breakdown of its intermolecular contacts cannot be provided.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular structure, these methods provide detailed information about electronic distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is employed to determine optimized geometry, analyze frontier molecular orbitals, and understand the distribution of charges within the molecule. nih.govrsc.org For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP exchange-correlation functional with a 6-31G(d,p) or similar basis set, help to correlate structural and electronic properties with the molecule's reactivity and potential biological activity. jmaterenvironsci.com These studies are essential for predicting how the molecule will behave in chemical reactions and biological systems.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net Hard molecules are characterized by a large energy gap, whereas soft molecules have a smaller gap. researchgate.net In quinoxaline derivatives, introducing different substituent groups can tune these frontier orbital energy levels, thereby altering the molecule's electronic and photophysical properties. rsc.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoxaline Core | -6.78 | -1.54 | 5.24 |

| 2,3-Diphenylquinoxaline Derivative 6 | -5.60 | -3.04 | 2.56 |

| 2,3-Diphenylquinoxaline Derivative 7 | -5.83 | -3.16 | 2.67 |

Data in the table is representative of quinoxaline derivatives as found in cited literature. researchgate.net

Natural Population Analysis (NPA) for Charge Transfer

Natural Bond Orbital (NBO) or Natural Population Analysis (NPA) is performed to understand intramolecular charge transfer, electron density delocalization, and hyperconjugative interactions within a molecule. rsc.org This analysis provides insights into the stability of the molecule arising from these charge delocalization events. The interaction between electron donor (filled) and electron acceptor (unfilled) orbitals is quantified by the second-order perturbation interaction energy, E(2). A higher E(2) value indicates a more intense interaction. rsc.org In quinoxaline systems, NPA can reveal that heteroatoms like nitrogen and oxygen typically carry negative charges, making them centers for electron donation, which is crucial for forming coordinate bonds with metal surfaces or interacting with biological receptors. jmaterenvironsci.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N8 | π(C9-O10) | 25.34 |

| LP(2) O10 | σ(N8-C9) | 18.76 |

| π(C2-C3) | π*(C4-C5) | 20.15 |

Data is representative of interactions within complex organic molecules containing similar functional groups. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical correlation between molecular descriptors (quantified structural characteristics) and a specific physical, chemical, or biological property. nih.gov For quinoxaline derivatives, QSPR can be used to predict properties like bioavailability or inhibitory activity against a specific target. dntb.gov.uaresearchgate.net The models are trained on a dataset of compounds with known properties and then validated to ensure their predictive accuracy, often using statistical metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE). nih.gov

| Property | R² (Training Set) | RMSE (Training Set) | R² (Test Set) | RMSE (Test Set) |

|---|---|---|---|---|

| Apparent Permeability (Papp) | 0.95 | 4.54 x 10-6 | 0.91 | 6.23 x 10-6 |

| Efflux Ratio | 0.92 | 0.39 | 0.85 | 0.71 |

This table illustrates the predictive performance of a QSPR model based on data from a study on phytochemicals. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for visualizing molecular interactions and predicting how a ligand, such as a Quinoxaline-6-carbohydrazide derivative, might bind to a biological receptor.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a prominent computational tool used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Studies on derivatives of this compound have utilized molecular docking to explore their potential as inhibitors of various enzymes. For instance, a series of diphenylthis compound hybrids were docked into the active site of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.govbohrium.com The results showed that the compounds fit well within the binding pocket of the enzyme, with binding energies (glide scores) ranging from -2.207 to -5.802 kcal/mol. nih.govd-nb.info The most potent derivatives formed key interactions, such as hydrogen bonds and pi-pi stacking, with amino acid residues like Trp481 and Phe525. nih.gov

Similarly, other quinoxaline derivatives have been docked against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy. ekb.eg These studies revealed strong binding affinities, with values as favorable as -17.11 Kcal/mol, and identified critical hydrogen bond interactions with amino acids such as ASP 1044 and GLU 883 in the receptor's active site. ekb.eg Such in silico assessments are crucial as they correlate well with experimental results and provide a rational basis for the design of more potent inhibitors. bohrium.com

| Derivative | Target Receptor | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| Diphenylquinoxaline-carbohydrazide hybrid 7e | α-glucosidase | -5.802 | Trp481, Phe525, Asp616, Asp404 |

| Diphenylquinoxaline-carbohydrazide hybrid 7a | α-glucosidase | -5.690 | Not specified |

| Diphenylquinoxaline-carbohydrazide hybrid 7b | α-glucosidase | -5.520 | Not specified |

| Diphenylquinoxaline-carbohydrazide hybrid 7o | α-glucosidase | -5.493 | Not specified |

| Quinoxaline Derivative IV | VEGFR-2 (PDB: 2OH4) | -17.11 | ASP 1044, GLU 883 |

| Quinoxaline Derivative III | VEGFR-2 (PDB: 2OH4) | -15.63 | ASP 1044 |

Docking scores and interaction data are compiled from studies on α-glucosidase nih.govd-nb.info and VEGFR-2. ekb.eg

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. These simulations are used to assess the conformational stability of the ligand-protein complex and to refine the understanding of binding interactions.

In studies involving quinoxaline derivatives, MD simulations have been performed to calculate binding free energies, providing a more quantitative measure of binding affinity. researchgate.net For instance, in a study on biologically active quinoxaline cellulose derivatives, MD simulations were utilized to calculate binding free energies using the molecular mechanics-generalized born surface area (MM/GBSA) method. researchgate.net This approach helps to confirm the stability of the docked poses and provides a deeper understanding of the thermodynamic forces driving the binding process. Such computational studies revealed a high affinity of certain derivatives toward the active site of target enzymes, such as E. coli beta-Ketoacyl-acyl carrier protein synthase III (Ec FabH), which supports the potential for new structure-based drug design efforts. researchgate.net

Biological and Pharmacological Research Applications

Enzyme Inhibition Studies

Quinoxaline-6-carbohydrazide and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating notable inhibitory effects against various enzymes. These activities are foundational to their potential therapeutic applications. Research has particularly focused on their roles in inhibiting enzymes linked to metabolic disorders and cell signaling pathways.

This compound hybrids have been extensively investigated as potential inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. d-nb.infonih.gov By targeting this enzyme, these compounds offer a potential avenue for managing postprandial hyperglycemia, a key concern in type 2 diabetes. d-nb.info The core structure, combining the quinoxaline (B1680401) ring with a hydrazide-hydrazone moiety, has proven to be a potent pharmacophore for α-glucosidase inhibition. d-nb.infonih.gov

A series of novel (E)-2,3-diphenyl-N'-substituted-quinoxaline-6-carbohydrazide hybrids were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. d-nb.infonih.gov The results indicated that these compounds exhibit a wide range of inhibitory potential, with many showing significantly greater efficacy than the standard drug, acarbose (B1664774). d-nb.infonih.gov

The inhibitory activities, represented by IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), for several synthesized hybrids are detailed below. The compounds demonstrated IC₅₀ values ranging from 110.6 ± 6.0 µM to over 750 µM, compared to acarbose with an IC₅₀ of 750.0 ± 10.5 µM. d-nb.infonih.gov The most potent compound in the series was found to be derivative 7e, which features a 3-fluorophenyl group. d-nb.infonih.gov

| Compound | Substituent (R) | IC₅₀ (µM) ± SD |

|---|---|---|

| 7a | Phenyl | 154.8 ± 3.0 |

| 7b | 2-Nitrophenyl | 280.9 ± 5.5 |

| 7c | 3-Nitrophenyl | 453.0 ± 4.7 |

| 7d | 4-Nitrophenyl | 311.1 ± 6.1 |

| 7e | 3-Fluorophenyl | 110.6 ± 6.0 |

| 7f | 4-Chlorophenyl | 200.7 ± 4.2 |

| 7h | 2-Nitro-3-methoxyphenyl | 305.5 ± 7.2 |

| 7k | 3,4,5-Trimethoxyphenyl | > 750 |

| Acarbose (Standard) | - | 750.0 ± 10.5 |

To understand the mechanism by which these compounds inhibit α-glucosidase, kinetic studies were performed on the most potent derivative, compound 7e. d-nb.infonih.gov The analysis was conducted using Lineweaver-Burk plots, which showed that as the concentration of inhibitor 7e increased, the Vmax (maximum reaction velocity) of the enzyme remained unchanged while the Km (Michaelis constant) gradually increased. d-nb.info This kinetic profile is characteristic of competitive inhibition. d-nb.inforesearchgate.net This indicates that the inhibitor molecule competes with the substrate for binding to the active site of the α-glucosidase enzyme. nih.gov

The structure-activity relationship (SAR) analysis of the diphenylthis compound hybrids revealed key insights into the features influencing their inhibitory potency against α-glucosidase. researchgate.net The nature and position of substituents on the aryl ring attached to the hydrazone moiety were found to significantly impact the activity. researchgate.net

It was observed that the presence of electron-withdrawing groups (with the exception of fluorine) generally led to a decrease in inhibitory potential. researchgate.net For instance, nitrophenyl substitutions (compounds 7b, 7c, 7d) resulted in lower potency compared to the unsubstituted phenyl ring (7a). researchgate.net Among the nitrophenyl derivatives, the ortho-substituted compound (7b) had the least negative effect on inhibition. researchgate.net In contrast, the presence of a fluorine atom at the meta position (compound 7e) resulted in the most potent derivative of the series. d-nb.infonih.gov Molecular docking studies supported these findings, showing that the quinoxaline ring of the most potent compound (7e) forms a hydrogen bond and pi-pi stacking interactions within the enzyme's active site. d-nb.infonih.gov Conversely, bulky substituents, such as the three methoxy (B1213986) groups in the inactive derivative 7k, appear to alter the molecule's orientation, preventing it from fitting properly into the binding site. nih.gov

Thymidine (B127349) phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) metabolism and is highly expressed in many solid tumors, where it promotes tumor growth and metastasis. researchgate.net Consequently, inhibitors of TP are of significant interest in cancer research. researchgate.net A series of quinoxaline analogs have been synthesized and evaluated for their inhibitory potential against the thymidine phosphorylase enzyme. nih.govnih.gov

Nineteen out of twenty-five synthesized analogs showed better inhibition than the standard inhibitor, 7-Deazaxanthine (IC₅₀ = 38.68 ± 4.42 µM). nih.govnih.govpreprints.org The inhibitory activities varied, with IC₅₀ values ranging from 3.20 ± 0.10 µM to 56.40 ± 1.20 μM. nih.gov The most potent compound in the series was analog 25, a 2,3-dihydroxy substituted derivative. nih.govnih.goviium.edu.my The structure-activity relationship analysis indicated that the inhibitory effect is mainly dependent on the type, number, and position of functional groups on the substituted phenyl ring. researchgate.netnih.gov

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) ± SD |

|---|---|---|

| 14 | 2,4-dihydroxy | 13.20 ± 0.40 |

| 15 | 2,5-dihydroxy | 15.20 ± 0.50 |

| 16 | 3,4-dihydroxy | 3.50 ± 0.20 |

| 25 | 2,3-dihydroxy | 3.20 ± 0.10 |

| 7-Deazaxanthine (Standard) | - | 38.68 ± 4.42 |

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key players in signaling pathways that respond to stress stimuli. nih.gov Inhibition of JNKs, particularly the JNK1 isoform, is a promising therapeutic strategy for various diseases, including inflammatory conditions. nih.gov

Quinoxaline derivatives have been identified as a class of compounds capable of inhibiting protein kinases. ekb.egekb.eg Specifically, research into JNK inhibitors has led to the development of compounds based on an 11H-indeno[1,2-b]quinoxalin-11-one scaffold. nih.gov Derivatives of this scaffold have shown submicromolar binding affinity for JNK isoforms and have demonstrated the ability to inhibit JNK activity, consequently reducing the production of proinflammatory cytokines. nih.govresearchgate.net While specific data for this compound itself as a JNK1 inhibitor is not detailed, the broader class of quinoxaline-based compounds has shown significant potential in modulating JNK signaling pathways. nih.govekb.egekb.eg

Cyclooxygenase (COX) Inhibition

Derivatives of quinoxaline have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govbenthamscience.com In one study, novel quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide were evaluated for their COX-1 and COX-2 inhibitory activities. nih.gov The goal of such research is often to identify compounds with selective inhibition of COX-2, which can provide anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Several of the synthesized compounds demonstrated significant COX-2 inhibitory activity. nih.gov The selectivity index (SI), calculated as the ratio of IC50 (COX-1)/IC50 (COX-2), is used to measure the compound's preference for inhibiting COX-2 over COX-1. nih.gov The results for the most potent compounds were compared against celecoxib, a known selective COX-2 inhibitor. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Selected Quinoxaline Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4a | 10.8 | 0.05 | 216 |

| 5 | 12.5 | 0.06 | 208.3 |

| 11 | 9.7 | 0.05 | 194 |

| 13 | 10.2 | 0.04 | 255 |

| Celecoxib (Standard) | 14.7 | 0.045 | 326.7 |

Data sourced from research on novel quinoxaline derivatives as potential dual EGFR and COX-2 inhibitors. nih.gov

Antimicrobial Activity Investigations

The quinoxaline scaffold is a component of several antibiotics, including echinomycin (B1671085) and levomycin, highlighting its importance in the development of antimicrobial agents. nih.govnih.gov Consequently, numerous studies have focused on synthesizing and evaluating quinoxaline derivatives, including those based on the carbohydrazide (B1668358) structure, for their efficacy against a range of microbial pathogens. sphinxsai.comnih.govnih.gov

The antibacterial potential of quinoxaline derivatives has been tested against both Gram-positive and Gram-negative bacteria. rspublication.com In one study, a series of N'-(arylidene hydrazine) derivatives of 2-hydroxy-6-methyl-quinoxaline-3-carbonyl-hydrazide were screened for their activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). sphinxsai.com The activity was measured using the cup-plate method at concentrations of 50 µg/ml and 100 µg/ml, with ofloxacin (B1677185) used as a standard. sphinxsai.com

Another study evaluated a quinoxaline derivative compound against sixty methicillin-resistant Staphylococcus aureus (MRSA) isolates. nih.gov The minimum inhibitory concentration (MIC) was determined and compared to vancomycin (B549263). The results showed that the quinoxaline derivative had promising efficacy against MRSA, with most isolates exhibiting low MICs (1–4 μg/mL). nih.gov For 56.7% of the isolates, the MIC of the quinoxaline derivative was 4 µg/mL, comparable to vancomycin (63.3% of isolates had a MIC of 4 µg/mL). nih.gov

Table 2: Antibacterial Activity of Selected Quinoxaline Derivatives (Zone of Inhibition in mm)

| Compound | S. aureus (50 µg/ml) | S. aureus (100 µg/ml) | E. coli (50 µg/ml) | E. coli (100 µg/ml) |

|---|---|---|---|---|

| IV | 13 | 15 | 11 | 14 |

| V | 11 | 14 | 12 | 16 |

| VI | 12 | 16 | 13 | 17 |

| VII | 14 | 17 | 12 | 15 |

| Ofloxacin (Standard) | 22 | 26 | 24 | 28 |

Data represents the zone of inhibition from a study on hydrazone and quinoxaline derivatives. sphinxsai.com

Quinoxaline derivatives have also demonstrated significant potential as antifungal agents, particularly in agricultural applications. nih.govrsc.org Rhizoctonia solani is a plant pathogenic fungus that causes diseases like rice sheath blight, leading to significant crop and economic losses. nih.gov

In a study focused on developing novel agricultural fungicides, a series of quinoxaline derivatives were synthesized and evaluated for their activity against R. solani. nih.govrsc.org Several compounds exhibited potent activity, with EC50 values superior to the commercial fungicide azoxystrobin (B1666510). nih.govrsc.org For instance, compound 5j showed an EC50 value of 8.54 μg mL−1, and compound 5t had an EC50 of 12.01 μg mL−1, both significantly more potent than azoxystrobin (EC50: 26.17 μg mL−1). nih.govrsc.org Another study found that a phenylhydrazone derivative of quinoxaline, compound 6p, was highly potent against R. solani with an EC50 of 0.16 μg·mL−1, which was more effective than the control fungicide carbendazim (B180503) (EC50: 1.42 μg·mL−1). nih.govresearchgate.net

The development of quinoxaline derivatives as antiviral agents is an active area of research. mdpi.comnih.gov These compounds have been investigated for their activity against a variety of viruses, with some derivatives showing promise as inhibitors of key viral enzymes or replication steps. nih.govmdpi.com

Research into a library of quinoxaline derivatives identified four compounds that were potent and selective inhibitors of an early phase of the coxsackievirus B5 (CVB5) life cycle, with EC50 values in the nanomolar range (60-300 nM). unica.it Further testing of these derivatives against other human enteroviruses revealed significant inhibitory activity. For example, compounds 6 and 7 were effective against coxsackievirus B4 (CVB4), with EC50 values of 1.7 µM and 1.5 µM, respectively. unica.it The mechanism of action for these compounds is believed to involve interaction with the viral capsid protein VP1, inhibiting the entry of the virus into the host cell. unica.it

Anti-inflammatory Potential

The anti-inflammatory properties of quinoxaline-based compounds are often linked to their ability to inhibit inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govbenthamscience.com As discussed previously, certain quinoxaline derivatives are potent and selective COX-2 inhibitors, which is a primary mechanism for reducing inflammation. nih.gov

In addition to enzyme inhibition, studies have evaluated the anti-inflammatory effects of quinoxaline derivatives in vivo. For example, a series of hydrazone derivatives of 2-hydroxy-6-methyl-quinoxaline-3-carbonyl-hydrazide were tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. sphinxsai.com This test measures the ability of a compound to reduce swelling, a hallmark of inflammation. The study demonstrated that the tested compounds exhibited a notable percentage of inhibition of inflammation, indicating their potential as anti-inflammatory agents. sphinxsai.com

Anticancer and Antitumor Research

The quinoxaline scaffold is a key component in a variety of compounds investigated for their anticancer properties. nih.gov These derivatives have been shown to inhibit various cancer-related pathways and enzymes. nih.govnih.gov

A study involving novel quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide screened them for in vitro anticancer activity against three human cancer cell lines: breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma. nih.gov The results, presented as percentage growth inhibition (GI%) at a concentration of 10 μM, revealed that most of the synthesized compounds displayed good anticancer activity. nih.gov The study concluded that certain derivatives could serve as promising candidates for dual-acting antitumor and anti-inflammatory agents. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Growth Inhibition % (MCF-7) | Growth Inhibition % (HepG2) | Growth Inhibition % (HCT-116) |

|---|---|---|---|

| 2b | 71.5 | 69.4 | 65.2 |

| 4a | 85.2 | 80.3 | 78.4 |

| 5 | 80.6 | 78.9 | 75.1 |

| 8 | 75.3 | 70.1 | 68.9 |

| 9 | 78.1 | 74.5 | 70.6 |

| 11 | 82.4 | 79.2 | 76.3 |

| 13 | 88.7 | 84.6 | 80.1 |

Data represents the percentage of cancer cell growth inhibition at a 10 μM concentration. nih.gov

Cytotoxicity Against Cancer Cell Lines (e.g., HCT 116, MCF7, NCI-H 460, SF-268)

Derivatives of quinoxaline carbohydrazide have shown notable cytotoxic effects against several human cancer cell lines. Studies have focused on evaluating their efficacy in inhibiting the proliferation of colon, breast, lung, and central nervous system cancer cells.

One study synthesized a series of novel quinoxaline derivatives starting from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide. nih.gov The anticancer activity of these compounds was screened against human breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and colon carcinoma (HCT-116) cell lines. nih.gov Among the synthesized compounds, derivatives designated as 11 and 13 were identified as the most potent, exhibiting very strong anticancer activity against all three cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the sub-micromolar to low micromolar range. nih.govsemanticscholar.org Compounds 4a and 5 also displayed strong cytotoxic activity. nih.govsemanticscholar.org

Similarly, other research has highlighted the broad-spectrum antiproliferative activity of different quinoxaline-based scaffolds. researchgate.net For instance, one investigation into novel quinoxaline derivatives reported potent inhibitory activity against breast cancer (MCF7), lung cancer (NCI-H460), and human glioblastoma (SF-268) cell lines. ekb.eg The consistent cytotoxic effects observed across these varied cancer types underscore the potential of the quinoxaline nucleus as a foundational structure for the development of new anticancer agents. ekb.eg

Below is a summary of the cytotoxic activities (IC₅₀ in µM) for the most potent derivatives from the study by Ahmed et al. against selected cell lines. nih.govsemanticscholar.org

Dual Inhibition of EGFR and COX-2 Pathways

A key strategy in modern cancer therapy is the simultaneous targeting of multiple pathways involved in tumor growth and inflammation. Certain quinoxaline-carbohydrazide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two enzymes that play crucial roles in carcinogenesis and inflammation. nih.govsemanticscholar.orgekb.eg

EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation, a hallmark of cancer. ekb.eg COX-2 is an enzyme that is often overexpressed in cancerous tissues and contributes to inflammation and tumor progression. The dual inhibition of these pathways presents a promising approach for developing more effective anticancer therapies. nih.govsemanticscholar.org

In the same study that identified potent cytotoxic agents, compounds 4a, 5, 11, and 13 were evaluated for their ability to inhibit EGFR and COX enzymes. The results showed that these compounds were potent EGFR inhibitors. nih.gov Specifically, compounds 4a and 13 were the most active against EGFR. nih.govsemanticscholar.org

Furthermore, these compounds demonstrated potent and selective inhibition of COX-2 over COX-1. semanticscholar.org High selectivity for COX-2 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Compounds 11 and 13 were the most potent COX-2 inhibitors and displayed the highest selectivity. semanticscholar.org These findings suggest that these quinoxaline derivatives could serve as a template for developing future dual-action anticancer and anti-inflammatory agents. nih.govsemanticscholar.org

The table below summarizes the EGFR and COX-2 inhibition data for these compounds. semanticscholar.org

Antioxidant Activity

In addition to their anticancer properties, quinoxaline derivatives have been investigated for their antioxidant potential. unav.eduresearchgate.netnih.gov Antioxidants are compounds that can inhibit or delay cellular damage caused by reactive oxygen species (ROS), which are implicated in a variety of diseases, including cancer and inflammatory conditions.

A study involving a new series of quinoxaline-hydrazidehydrazone-1,2,3-triazole hybrids explored their scavenging abilities. rsc.org The antioxidant activity was assessed using several methods, including assays for DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, hydrogen peroxide (H₂O₂) scavenging, and nitric oxide (NO) scavenging. The results indicated that several of the synthesized hybrid molecules displayed good antioxidant activity. rsc.org

Another study synthesized a series of 26 compounds by linking different substituted phenylhydrazone groups to a quinoxaline-6-carbaldehyde (B160717) scaffold. researchgate.net These compounds were evaluated for antioxidant activity using DPPH and mice microsome lipid peroxidation (LPO) methods. The research found that most of these compounds proved to be potent antioxidants, with some exhibiting stronger activity than the positive control, Trolox. researchgate.net These findings highlight the capacity of the quinoxaline scaffold to yield compounds with significant antioxidant properties.

Coordination Chemistry of Quinoxaline 6 Carbohydrazide

Synthesis and Characterization of Metal Complexes with Quinoxaline-Based Ligands

The synthesis of metal complexes involving quinoxaline-based ligands, such as quinoxaline-6-carbohydrazide, typically involves the reaction of the ligand with a metal salt in a suitable solvent. walisongo.ac.idmdpi.com The resulting complexes can be isolated as crystalline solids and are often characterized using a range of spectroscopic and analytical techniques to determine their composition and structure. researchgate.neteurjchem.comresearchgate.net

Common characterization techniques include:

Elemental Analysis: To determine the empirical formula of the complex and the metal-to-ligand ratio. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, C=N) upon complexation. mdpi.comresearchgate.netuq.edu.au

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the metal ion's coordination sphere. researchgate.netisca.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. mdpi.comresearchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. mdpi.comresearchgate.net

Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes. researchgate.netnih.gov

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.neteurjchem.com

These techniques collectively provide a comprehensive understanding of the synthesized metal complexes. For instance, mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) with quinoxaline-derived Schiff base ligands have been synthesized and characterized using these methods. nih.gov

Role of this compound as a Ligand (e.g., Neutral Bidentate)

This compound can act as a versatile ligand in the formation of metal complexes. Due to the presence of the quinoxaline (B1680401) nitrogen atoms, the carbonyl oxygen, and the hydrazide nitrogen atoms, it can coordinate to metal ions in several ways. A common coordination mode for similar carbohydrazide-based ligands is as a neutral bidentate ligand. nih.govredalyc.org

In this mode, the ligand coordinates to the metal ion through the carbonyl oxygen atom and the terminal nitrogen atom of the hydrazide group, forming a stable five-membered chelate ring. uq.edu.au The quinoxaline ring system can further influence the electronic properties and stability of the resulting complex. The specific coordination behavior can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating anions. isca.in For example, some quinoxaline derivatives have been shown to act as bidentate chelating ligands through a pyridine (B92270) nitrogen and the nearest quinoxaline nitrogen. isca.in

| Metal Ion | Potential Coordination Sites | Chelate Ring Size |

| Mⁿ⁺ | Carbonyl Oxygen, Hydrazide Nitrogen | 5-membered |

| Mⁿ⁺ | Quinoxaline Nitrogen, Hydrazide Nitrogen | Variable |

Structural Elucidation of Metal-Quinoxaline Complexes (e.g., Octahedral, Square Planar, Tetrahedral Geometries)

The structural elucidation of metal-quinoxaline complexes reveals a variety of coordination geometries, which are primarily dictated by the coordination number of the central metal ion and the nature of the ligands. nih.govredalyc.org Spectroscopic and magnetic data are crucial in proposing these geometries. researchgate.neteurjchem.comisca.in

Octahedral Geometry: This is a common geometry for six-coordinate metal complexes. For instance, many Fe(III), Co(II), and Ni(II) complexes with quinoxaline-derived ligands have been reported to adopt an octahedral structure. mdpi.comresearchgate.neteurjchem.comeajournals.org In the case of complexes with this compound, an octahedral geometry could be achieved by the coordination of two or three bidentate ligands to the metal center, or by the coordination of the ligand along with other co-ligands such as water or chloride ions. mdpi.com

Square Planar Geometry: This geometry is typically observed for four-coordinate d⁸ metal ions such as Ni(II) and Cu(II). isca.innih.gov The electronic spectra and magnetic moments of these complexes are characteristic of a square planar environment.

Tetrahedral Geometry: This is another common geometry for four-coordinate metal complexes, particularly for d¹⁰ ions like Zn(II) and for some Co(II) complexes. isca.innih.gov

The proposed geometries are often based on a combination of experimental data. For example, the magnetic moment of a complex can distinguish between high-spin octahedral and square planar Ni(II) complexes. Similarly, UV-Vis spectra provide information about the d-d electronic transitions, which are sensitive to the coordination environment of the metal ion. isca.in

| Metal Complex Example (Hypothetical) | Proposed Geometry | Supporting Evidence |

| [Co(QCH)₂Cl₂] | Octahedral | Magnetic moment, UV-Vis spectra |

| [Ni(QCH)₂] | Square Planar | Diamagnetic, UV-Vis spectra |

| [Zn(QCH)₂Cl₂] | Tetrahedral | Diamagnetic, Spectroscopic data |

| (QCH = this compound) |

Biological Activity of Quinoxaline-Metal Complexes

Quinoxaline derivatives and their metal complexes are known to exhibit a wide range of biological activities. researchgate.netnih.govconsensus.app The coordination of a metal ion to a quinoxaline-based ligand can significantly enhance its biological efficacy, a phenomenon often explained by chelation theory. nih.gov This theory suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membranes of microorganisms. nih.gov

Antimicrobial Activity: Many metal complexes of quinoxaline derivatives have been screened for their antibacterial and antifungal properties. nih.goveajournals.orgnih.gov The enhanced activity of the metal complexes compared to the free ligands is a common observation. nih.gov For example, iron(III) complexes of quinoxaline derivatives have shown significant activity against Mycobacterium tuberculosis. nih.gov The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms. nih.gov

Anticancer Activity: Some quinoxaline-metal complexes have demonstrated potential as anticancer agents. nih.govresearchgate.net Their cytotoxic activity is often evaluated against various cancer cell lines. The ability of these complexes to interact with DNA is one of the proposed mechanisms for their anticancer effects. nih.gov

Other Biological Activities: Besides antimicrobial and anticancer properties, quinoxaline-metal complexes have also been investigated for other biological activities such as antioxidant and anti-inflammatory effects. nih.govnih.gov

Future Directions and Research Perspectives

Development of Novel Quinoxaline-6-carbohydrazide Derivatives with Enhanced Efficacy

The development of new this compound derivatives is a primary focus of ongoing research, with the goal of improving therapeutic efficacy. A key strategy involves the synthesis of hybrid molecules that combine the this compound core with other pharmacologically active moieties. nih.gov

One notable area of investigation is the creation of diphenylthis compound hybrids designed as potent α-glucosidase inhibitors for potential anti-diabetic applications. d-nb.info In a specific study, a series of these hybrids (compounds 7a–o) were synthesized and evaluated. nih.gov The synthesis involved the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with appropriate reagents to form the carbohydrazide (B1668358) core, which was then condensed with various aldehydes or ketones. nih.gov

These novel compounds demonstrated significant α-glucosidase inhibitory activity, with IC50 values ranging from 110.6 ± 6.0 to 453.0 ± 4.7 µM, which is a marked improvement compared to the standard drug acarbose (B1664774) (IC50 = 750.0 ± 10.5 µM). nih.gov The most potent derivative in this series, compound 7e, which features a 3-fluorophenyl group, exhibited an IC50 value of 110.6 ± 6.0 µM. nih.gov Structure-activity relationship (SAR) studies on these derivatives have provided insights for further optimization. For instance, the nature and position of substituents on the benzylidene ring play a crucial role in the compound's inhibitory activity. researchgate.net Another study on quinoxaline (B1680401) derivatives highlighted that replacing an electron-releasing group like methoxy (B1213986) (OCH3) with an electron-withdrawing group like chlorine (Cl) can decrease activity, suggesting that electronic properties are critical for efficacy. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Selected Diphenylthis compound Hybrids

| Compound | Substitution | IC50 (µM) |

|---|---|---|

| 7a | Phenyl | 154.8 ± 3.0 |

| 7b | 4-Methylphenyl | 175.0 ± 5.9 |

| 7e | 3-Fluorophenyl | 110.6 ± 6.0 |

| 7k | 3,4,5-Trimethoxyphenyl | > 750 |

| 7o | 2-Hydroxyphenyl | 145.4 ± 5.0 |

| Acarbose | Standard | 750.0 ± 10.5 |

Data sourced from multiple studies. nih.govd-nb.info

Future efforts will likely concentrate on synthesizing new analogs with diverse substitutions to further enhance potency and selectivity. This includes exploring different aromatic and heterocyclic aldehydes for condensation and modifying the diphenylquinoxaline core itself.

Exploration of New Biological Targets and Mechanisms of Action

While significant research on this compound derivatives has centered on α-glucosidase inhibition, the broader quinoxaline scaffold is known for its wide range of biological activities, suggesting that these specific derivatives may act on multiple targets. nih.govnih.gov

The primary mechanism identified for the potent diphenylthis compound hybrid, compound 7e, is competitive inhibition of the α-glucosidase enzyme. nih.gov This means the compound competes with the natural substrate for binding to the enzyme's active site. nih.gov However, the versatility of the quinoxaline structure opens avenues for exploring other potential therapeutic targets.

Research on other classes of quinoxaline derivatives has identified their potential as:

Anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX-2) and p38α Mitogen-Activated Protein Kinase (p38α MAPK). researchgate.netnih.gov

Anticancer agents through the inhibition of targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgnih.gov

Dual sPLA2 and α-glucosidase inhibitors , which could be relevant for managing diabetes-related cardiovascular issues. nih.gov

Future research should involve screening this compound and its novel derivatives against a broader panel of biological targets. This could uncover new therapeutic applications for these compounds in areas such as oncology and inflammatory diseases. Elucidating the precise molecular interactions with these new targets will be crucial for understanding their mechanisms of action and for guiding the development of next-generation derivatives with improved target specificity.

Advanced Computational Approaches for Drug Design and Discovery

Computational modeling has become an indispensable tool in the rational design and discovery of novel this compound derivatives. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations are heavily employed to predict the biological activity of new compounds and to understand their binding mechanisms at a molecular level. nih.govnih.gov

Molecular docking studies have been particularly insightful for the diphenylthis compound hybrids targeting α-glucosidase. d-nb.info These studies correlate well with experimental results, showing that the most potent compounds in vitro also have the best docking scores. nih.gov For example, the highly active compound 7e was found to fit well within the binding pocket of the α-glucosidase enzyme, with a docking score of -5.802 kcal/mol. nih.gov In contrast, the least active derivative, 7k, had a poor dock value of -2.207 kcal/mol. d-nb.info

These in silico assessments revealed specific interactions that contribute to binding affinity. The 3D interaction pattern for compound 7e showed that its quinoxaline ring forms a hydrogen bond with the amino acid residue Trp481 and two pi-pi stacking interactions with Trp481 and Phe525. nih.gov The presence of bulky groups, like the three methoxy groups on compound 7k, can alter the molecule's orientation, preventing it from fitting properly into the binding site and engaging in these critical interactions. nih.gov

For other quinoxaline derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting targets like VEGFR-2. nih.gov These models provide contour maps that indicate where steric bulk, electron-donating, or electron-withdrawing groups would be favorable for enhancing activity. nih.gov

Future computational work will likely involve the use of more sophisticated simulations to predict not only binding affinity but also pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). johnshopkins.edu These advanced computational approaches will continue to be vital for prioritizing the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Translational Research and Pre-clinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound derivatives that have demonstrated promising in vitro activity, the next critical phase is preclinical development. This stage involves a series of studies to evaluate the efficacy and safety of a lead compound before it can be considered for human trials.

Currently, the research on diphenylthis compound hybrids has been focused on in vitro enzyme inhibition assays. nih.gov The progression of these compounds toward clinical use requires comprehensive in vivo studies. For derivatives targeting α-glucosidase, this would involve testing in animal models of diabetes to confirm their ability to control blood glucose levels. nih.gov

Similarly, for quinoxaline derivatives showing potential as anti-inflammatory agents, in vivo models such as the carrageenin-induced edema model are used to evaluate their effectiveness. nih.govresearchgate.net One study on a novel quinoxaline derivative (compound 7b, not a carbohydrazide) showed a significant in vivo anti-inflammatory effect (41% inhibition), comparable to the standard drug indomethacin (47%). nih.govresearchgate.net

Beyond efficacy, preclinical development also involves extensive pharmacokinetic and toxicological profiling. These studies determine how the drug is absorbed, distributed, metabolized, and excreted by the body (ADME) and assess its potential for toxicity. While some in silico ADME and toxicity predictions have been performed for certain quinoxaline series, showing promising safety profiles, these must be confirmed through rigorous experimental testing. johnshopkins.edu

The path forward for promising this compound derivatives will involve selecting lead candidates based on their potent in vitro activity and favorable computational profiles, and then advancing them through these essential preclinical evaluations to validate their therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.